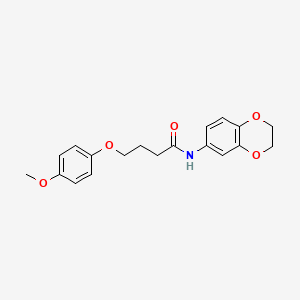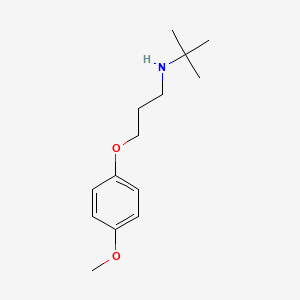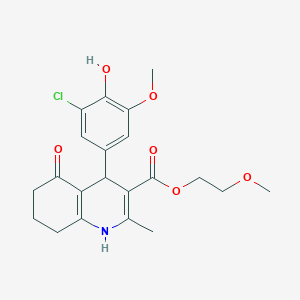
4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol, also known as Tinopal CBS-X, is a fluorescent whitening agent commonly used in the textile, paper, and detergent industries.
Wirkmechanismus
4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X absorbs ultraviolet light and emits blue light, which enhances the whiteness of fabrics and paper. The molecule works by absorbing the UV light and transferring the energy to the surrounding molecules, which then emit blue light. This process is known as fluorescence.
Biochemical and Physiological Effects
4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that the long-term effects of exposure to 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is its high fluorescence intensity, which makes it a useful tool for fluorescence microscopy and imaging. It is also relatively easy to use and has a low cost. However, one limitation of 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for research on 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X. One area of interest is the development of new fluorescent probes based on 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X for biological and environmental applications. Another area of research is the investigation of the long-term effects of exposure to 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X on human health and the environment. Additionally, there is potential for the use of 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X in the development of new materials for energy storage and conversion.
Conclusion
In conclusion, 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is a fluorescent whitening agent that has been extensively studied for its fluorescent properties and has been used in various biological and environmental applications. Its high fluorescence intensity makes it a useful tool for fluorescence microscopy and imaging. However, its sensitivity to pH and temperature changes limits its use in some applications. Further research is needed to investigate the long-term effects of exposure to 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X and to develop new applications for this molecule.
Synthesemethoden
4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is synthesized by the condensation reaction of 3,5-dichloro-2-hydroxybenzaldehyde and 2-amino-4,6-di-tert-butylphenol in the presence of a base catalyst. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X has been extensively studied for its fluorescent properties and has been used as a probe for various biological and environmental applications. It has been used as a fluorescent marker for protein studies, DNA sequencing, and imaging of biological tissues. It has also been used as a tracer for environmental studies, such as monitoring water flow and detecting pollutants.
Eigenschaften
IUPAC Name |
4,6-ditert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO3/c1-20(2,3)12-9-13(21(4,5)6)17(26)18-15(12)24-19(27-18)11-7-10(22)8-14(23)16(11)25/h7-9,25-26H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEJGXYKPLKYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C(=CC(=C3)Cl)Cl)O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5066964.png)
![1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5066968.png)

![2-methoxyethyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5066997.png)

![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5067010.png)

![ethyl 2-{2-[({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]ethyl}-1,3-thiazole-4-carboxylate](/img/structure/B5067019.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5067022.png)
![4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5067025.png)

![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5067029.png)
![methyl 4-{4-[3-bromo-4-(dimethylamino)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5067031.png)
![N-benzyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5067038.png)